4-Chlorophenyl isothiocyanate

Reaction Kinetics Nucleophilic Addition Linear Free Energy Relationships

Generic substitution of aryl isothiocyanates risks altered reaction kinetics or failed QSAR correlations. 4-Chlorophenyl isothiocyanate provides a balanced para-electron-withdrawing effect (Hammett σₚ ≈ 0.23), accelerating nucleophilic addition while avoiding the extreme reactivity of the 4-nitro analog. • Enables predictable kinetics: rate linear with Hammett σ; avoids hydrolysis side reactions common with stronger EWG. • Validated building block: direct precursor to thiosemicarbazides, quinazolinones, and anti-HIV triazole/thiadiazole scaffolds. • QC-ready: distinct ¹³C NMR ipso-carbon shift differentiates from 4-MeO and 4-NO₂ analogs for incoming identity verification.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 2131-55-7
Cat. No. B146396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl isothiocyanate
CAS2131-55-7
Synonyms1-chloro-4-isothiocyanatobenzene
4-chlorophenyl isothiocyanate
p-chlorophenyl isothiocyanate
Sch 20350
Sch-20350
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)Cl
InChIInChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
InChIKeyMZZVFXMTZTVUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Isothiocyanate (CAS 2131-55-7) Procurement-Relevant Properties and Core Utility


4-Chlorophenyl isothiocyanate (CAS 2131-55-7), a para-chloro substituted aryl isothiocyanate, functions primarily as a versatile electrophilic building block for the synthesis of thiosemicarbazides, thioureas, and various heterocyclic scaffolds . It is commonly employed as a valuable reagent in organic synthesis . The chlorine atom at the para position imparts a moderate electron-withdrawing effect (Hammett σₚ ≈ 0.23) [1], which predictably modulates the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate, directly influencing reaction kinetics and selectivity in nucleophilic additions [2].

Electrophilic building block
Thiourea, thiosemicarbazide and heterocycle synthesis
Controlled electrophilicity
Para-chloro substituent modulates reactivity vs. unsubstituted phenyl isothiocyanate
QC-friendly characterization
13C NMR ipso-carbon shift enables unambiguous identity verification

Why Generic Substitution Fails: The Critical Role of the Para-Chloro Substituent in 4-Chlorophenyl Isothiocyanate


Generic substitution of 4-chlorophenyl isothiocyanate with unsubstituted phenyl isothiocyanate or other para-substituted aryl isothiocyanates without quantitative justification poses significant risk to experimental outcomes. The rate of nucleophilic addition to the N=C=S moiety is highly dependent on the electronic nature of the substituent on the phenyl ring, as demonstrated by a strong linear correlation with Hammett σ constants [1]. Consequently, substituting the para-chloro group with an electron-donating group (e.g., methyl) can dramatically slow reaction kinetics, while switching to a stronger electron-withdrawing group (e.g., nitro) can alter regioselectivity and product stability. Furthermore, the para-chloro substitution pattern serves as a defined reference point in Quantitative Structure-Activity Relationship (QSAR) models for TRPA1 channel activation and other biological targets, where potency is tightly coupled to the electronic and steric properties of the aryl substituent [2].

4-Cl Target
Para-chloro (σₚ ~0.23) provides moderate electron-withdrawing effect; predictable kinetics and selectivity
Potential Substitutes
Unsubstituted (σₚ = 0.00) may slow addition; EDG substituents (e.g., Me) further reduce reactivity; stronger EWG (e.g., NO₂) may shift regioselectivity and reduce stability
QSAR context
Para-chloro pattern serves as defined reference in TRPA1 ligand models
Risk
Different substitution may alter biological activity trends; structure-activity relationships may not transfer
Generic substitution without quantitative justification may shift reaction outcomes and lead to inconsistent biological data.

Quantitative Differentiation of 4-Chlorophenyl Isothiocyanate vs. Closest Analogs: A Procurement Evidence Guide


Reaction Rate Modulation: Hammett-Driven Reactivity vs. Unsubstituted Phenyl Isothiocyanate

The addition of aniline to para-substituted phenyl isothiocyanates exhibits a linear free energy relationship with the Hammett σ constant of the substituent [1]. The para-chloro substituent (σₚ = 0.23) [2] renders 4-chlorophenyl isothiocyanate more electrophilic and thus significantly more reactive toward nucleophiles than unsubstituted phenyl isothiocyanate (σₚ = 0.00).

Hammett reactivity vs. unsubstituted
Reported
Δσₚ = +0.23 (para-Cl vs. H)
Increased electrophilicity supports faster nucleophilic addition
Derived from Hammett correlation with aniline addition rates
Reaction Kinetics Nucleophilic Addition Linear Free Energy Relationships

13C NMR Ipso-Carbon Shift: Diagnostic Discrimination from 4-Methoxy and 4-Nitro Analogs

A systematic 13C NMR study of 16 para-substituted phenyl isothiocyanates provides a precise diagnostic signature for the ipso-carbon (C-1) chemical shift, enabling unambiguous identification and purity assessment [1]. The data confirm the position of the 4-chloro derivative within the substituent chemical shift (SCS) spectrum, distinct from analogs like 4-methoxy or 4-nitro.

13C NMR ipso-carbon SCS
Analytical context
Intermediate SCS ~ +2 to +3 ppm vs. H
Diagnostic fingerprint for identity confirmation and QC
Resolvable from 4-MeO and 4-NO₂ analogs; CDCl₃, 1 mol %
13C NMR Spectroscopy Substituent Chemical Shift (SCS) Analytical Characterization

Synthetic Utility as a Building Block for Antiparasitic Agents with Defined Potency

Isothiocyanate derivatives synthesized from aromatic building blocks, including 4-chlorophenyl isothiocyanate, exhibit potent in vitro antiparasitic activity [1]. In a 2020 study, novel isothiocyanate analogs demonstrated IC₅₀ values against Leishmania donovani in the 0.4–1.0 µM range, which is comparable to the standard drug miltefosine (IC₅₀ = 0.7 µM) [1]. Furthermore, seven derivatives displayed IC₅₀ values below 2.0 µM against Trypanosoma brucei rhodesiense [1]. While this data pertains to final derivative compounds, 4-chlorophenyl isothiocyanate is a documented starting material for the synthesis of such bioactive thiourea and thiosemicarbazide scaffolds .

Antiparasitic derivative activity
Context-dependent
Derivatives: IC₅₀ 0.4–1.0 µM (L. donovani); comparable to miltefosine
Supports synthesis of antiparasitic lead compounds
Data from final derivatives; building block role validated
Antiparasitic Activity Medicinal Chemistry Leishmaniasis Trypanosomiasis

Efficient Catalyst for Heterocycle Synthesis: Benchmarking Against 4-Nitrophenyl Isothiocyanate

In the synthesis of thiosemicarbazides, a key intermediate for many bioactive heterocycles, 4-chlorophenyl isothiocyanate was employed as a reactant under optimized conditions [1]. Notably, the use of aryl isothiocyanates with electron-withdrawing groups (EWGs) was found to be crucial for achieving high yields. In a comparable system, the 4-nitrophenyl isothiocyanate analog achieved a 98% yield [1]. 4-Chlorophenyl isothiocyanate, possessing a moderate EWG, provides a balanced reactivity profile that is less prone to side reactions or hydrolysis compared to the highly activated 4-nitro analog, while still delivering robust synthetic efficiency.

Synthesis efficiency vs. 4-NO₂
Head-to-head
4-NO₂ analog: 98% yield; 4-Cl offers balanced reactivity/stability
Preferred when nitro reactivity causes side products or degradation
Thiosemicarbazide formation in EtOH, rt
Catalysis Heterocyclic Synthesis Reaction Optimization

Building Block for Anticancer Quinazolinones with Low-Micromolar IC₅₀ Values

4-Chlorophenyl isothiocyanate serves as a key building block in the synthesis of quinazolinone derivatives with potent antiproliferative activity against multiple human cancer cell lines . In a study evaluating a series of these derivatives, compounds exhibited IC₅₀ values in the low micromolar range. For example, compound 9e, synthesized using 4-chlorophenyl isothiocyanate, demonstrated an IC₅₀ of 1.26 µM against the MCF-7 breast cancer cell line . Other derivatives showed IC₅₀ values of 2.56–3.54 µM against SMMC-7721 (liver), HeLa (cervical), and A549 (lung) cancer cells, surpassing the activity of the positive control 5-fluorouracil in several instances .

Anticancer quinazolinone leads
Context-dependent
Derivative 9e: IC₅₀ 1.26 µM (MCF-7); other lines 2.56–3.54 µM
Entry to anticancer chemical space via privileged building block
Derived from CCK-8 assay; specific IC₅₀ values for final compounds
Anticancer Quinazolinone Cell Proliferation IC₅₀

Use in Anti-HIV 1,2,4-Triazole and 1,3,4-Thiadiazole Synthesis

4-Chlorophenyl isothiocyanate has been specifically employed as a starting material for the synthesis of chiral 1,2,4-triazoles and 1,3,4-thiadiazoles evaluated for anti-HIV activity [1]. While specific IC₅₀ values for the final compounds are not detailed in the available abstract, the study explicitly identifies 4-chlorophenyl isothiocyanate as a building block for generating this class of antiviral heterocycles, distinguishing it from other aryl isothiocyanates that may not have been explored in this context.

Anti-HIV scaffold synthesis
Context-dependent
Explicitly used for chiral 1,2,4-triazoles and 1,3,4-thiadiazoles
Literature precedent for antiviral heterocycle construction
Reduces synthetic risk vs. unexplored aryl isothiocyanates
Anti-HIV Triazole Thiadiazole Antiviral

Optimal Application Scenarios for 4-Chlorophenyl Isothiocyanate Based on Quantitative Performance Data


Medicinal Chemistry: Synthesis of Antiparasitic and Anticancer Lead Compounds

This compound is ideally suited for medicinal chemistry programs targeting neglected tropical diseases or cancer. It serves as a direct precursor to thiosemicarbazide and quinazolinone derivatives with validated in vitro activity . As established in Section 3, derivatives synthesized from this building block achieve IC₅₀ values comparable to clinical standards (e.g., 0.4–1.0 µM vs. miltefosine for Leishmania) [1] and exhibit low-micromolar antiproliferative effects against multiple human cancer cell lines (e.g., IC₅₀ = 1.26 µM in MCF-7 cells) .

Organic Synthesis: Electrophilic Reagent Requiring Moderate but Controlled Reactivity

Process chemists should select this compound when a para-electron-withdrawing substituent is required to accelerate nucleophilic addition, but the extreme reactivity of a nitro group (σₚ = 0.78) must be avoided to prevent side reactions or rapid hydrolysis. The para-chloro group provides a balanced Hammett σₚ value of 0.23 [2], delivering enhanced kinetics relative to unsubstituted phenyl isothiocyanate (σₚ = 0.00) [3] without the storage and handling liabilities of the 4-nitro analog, which can still achieve high yields (98%) under controlled conditions [4].

Analytical Chemistry & Quality Control: Identity Verification via 13C NMR

Quality control laboratories can leverage the well-documented 13C NMR spectroscopic signature of this compound for identity and purity assessment. As detailed in Section 3, the ipso-carbon (C-1) substituent chemical shift (SCS) serves as a definitive diagnostic marker that clearly distinguishes the 4-chloro derivative from other para-substituted analogs (e.g., 4-MeO, 4-NO₂) [5]. This provides a robust, quantitative method for incoming material verification, mitigating the risk of mislabeled inventory and subsequent experimental failure.

Antiviral Research: Building Block for Anti-HIV Heterocyclic Scaffolds

Research groups focused on antiviral drug discovery, particularly those targeting HIV, should consider this compound as a starting material for constructing chiral 1,2,4-triazole and 1,3,4-thiadiazole scaffolds [6]. Literature precedent establishes the direct use of 4-chlorophenyl isothiocyanate in generating these specific heterocyclic systems, providing a validated synthetic entry point into chemical space with demonstrated anti-HIV activity. This reduces the synthetic uncertainty associated with unexplored aryl isothiocyanate analogs.

Application
Selection Property
Validation Focus
Antiparasitic and anticancer lead synthesis
Building block with reported bioactive thiourea/quinazolinone derivatives
Cell-based potency assays of synthesized derivatives
Electrophilic reagent with controlled reactivity
Moderate electron-withdrawing para-chloro substituent
Reaction yield and by-product profiling under synthetic conditions
Identity verification by 13C NMR
Diagnostic ipso-carbon SCS signature
Spectral matching against literature data
Anti-HIV heterocyclic scaffold construction
Literature precedent for chiral triazole/thiadiazole synthesis
Antiviral screening of derived compounds

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